1-(3-Chlorophenyl)-3-piperidin-4-ylurea
Description
1-(3-Chlorophenyl)-3-piperidin-4-ylurea is a synthetic organic compound featuring a urea functional group (-NH-C(=O)-NH-) bridging a 3-chlorophenyl moiety and a piperidin-4-yl group. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding specificity . This compound’s structural framework aligns with pharmacophores known to interact with enzymes and receptors, such as cholinesterases and serotonin receptors, though its specific biological targets require further validation .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-piperidin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIJTTDBOVKFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Urea Derivatives with Chlorophenyl and Heterocyclic Moieties
1-(4-Chlorophenyl)-3-pyridin-2-ylurea
- Structure : Urea group links a 4-chlorophenyl ring to a pyridin-2-yl group.
- Key Differences : The chlorine atom is at the para position (vs. meta in the target compound), and the heterocycle is pyridine (aromatic) instead of piperidine (saturated).
- Pyridine’s aromaticity could limit conformational flexibility, affecting binding to targets like glycogen synthase kinase-3β (GSK3β) .
1-(2-Chloropyridin-4-yl)-3-phenylurea
- Structure : Urea connects a phenyl group to a 2-chloropyridin-4-yl moiety.
- Implications : The electron-withdrawing chlorine on pyridine may enhance hydrogen-bond acceptor strength, influencing interactions with enzymes such as acetylcholinesterase (AChE) .
Coumarin-Linked Thiourea Derivatives
- Structure : Thiourea (-NH-C(=S)-NH-) bridges coumarin and substituted phenyl groups (e.g., 3-chlorophenyl).
- Key Differences : Thiourea replaces urea, and coumarin adds a fused aromatic system.
- Biological Activity : Exhibits potent AChE/BuChE inhibition (IC₅₀ = 0.04–0.06 μM) due to thiourea’s enhanced lipophilicity and coumarin’s π-π stacking capability .
Piperidine/Piperazine-Based Analogues
1-(3-Chlorophenyl)piperazin-2-one
- Structure : Piperazin-2-one (a lactam) replaces the urea group.
- Applications : Used in cytotoxic agents against cancer cell lines (e.g., HT-29, A549), suggesting piperazine/piperidine frameworks are critical for anticancer activity .
m-Chlorophenylpiperazine (mCPP)
Chlorophenyl-Modified Piperidines
1-(3-Chloropyridin-2-yl)piperidin-4-amine
- Structure : Piperidin-4-amine linked to a 3-chloropyridin-2-yl group.
- Key Differences : Amine replaces urea, and pyridine introduces aromaticity.
- Potential Use: The free amine may facilitate salt formation or covalent bonding in drug design .
Structural and Functional Analysis Table
Key Research Findings and Implications
- Chlorine Position : Meta-substitution in the target compound may enhance steric complementarity to receptors compared to para-substituted analogues .
- Urea vs. Thiourea : Thiourea derivatives exhibit stronger enzyme inhibition, but urea’s lower toxicity and metabolic stability may favor therapeutic use .
- Piperidine vs. Piperazine : Piperazine’s additional nitrogen enhances basicity and solubility but may reduce blood-brain barrier penetration compared to piperidine .
Méthodes De Préparation
Direct Urea Formation via Isocyanate-Piperidine Coupling
The most widely reported method involves the reaction of 3-chlorophenyl isocyanate with 4-aminopiperidine under anhydrous conditions. This one-step process leverages the nucleophilic attack of the piperidine amine on the electrophilic carbon of the isocyanate group, forming the urea linkage.
Reaction Conditions:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂ or Ar).
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Temperature: 0–25°C to minimize side reactions (e.g., oligomerization of isocyanates).
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Stoichiometry: Equimolar ratios (1:1) of isocyanate and amine ensure high conversion.
Yield Optimization:
Stepwise Synthesis via Carbodiimide-Mediated Coupling
Alternative approaches employ carbodiimides (e.g., EDC·HCl) to activate carboxylic acid derivatives for urea formation. For example, 3-chlorophenylcarboxylic acid is first converted to an acyl azide, which subsequently reacts with 4-aminopiperidine under Curtius rearrangement conditions.
Key Steps:
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Acyl Azide Formation: 3-Chlorophenylcarboxylic acid treated with diphenylphosphoryl azide (DPPA) in DMF.
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Rearrangement: Thermal decomposition of the acyl azide generates an isocyanate intermediate in situ.
Advantages:
-
Avoids handling volatile isocyanates directly.
Comparative Analysis of Synthetic Methods
Table 1: Efficiency Metrics for Primary Synthesis Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |
|---|---|---|---|---|
| Isocyanate Coupling | 78–85 | >95% | 2–4 h | High |
| Carbodiimide Route | 65–72 | 90–93% | 8–12 h | Moderate |
Critical Observations:
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Direct isocyanate coupling offers superior yield and scalability but requires stringent moisture control.
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Carbodiimide methods, while safer, introduce additional steps that complicate purification.
Structural Modifications and Byproduct Management
Chlorophenyl Group Stability
The electron-withdrawing chlorine substituent on the phenyl ring enhances the electrophilicity of the isocyanate but also increases susceptibility to hydrolysis. Anhydrous solvents and molecular sieves (4Å) are critical for preserving reagent integrity.
Purification and Characterization
Recrystallization Protocols
Crude product is typically recrystallized from ethanol/water (3:1 v/v), achieving >99% purity after two cycles. Alternative solvents (e.g., acetonitrile) are less effective due to moderate solubility differences.
Analytical Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 3.80–3.75 (m, 1H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.65–2.55 (m, 2H, piperidine-H), 1.85–1.70 (m, 4H, piperidine-H).
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Melting Point: 192–194°C (decomposition observed above 200°C).
Industrial-Scale Considerations
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(3-Chlorophenyl)-3-piperidin-4-ylurea, and how can purity be maximized?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring and subsequent urea bond formation. For example:
Piperidine activation : React 4-aminopiperidine with a chlorophenyl derivative (e.g., 3-chlorophenyl isocyanate) in anhydrous acetonitrile under reflux .
Coupling reaction : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to facilitate urea bond formation between the activated piperidine and the chlorophenyl group .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol improves purity (>95%) .
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂/MeOH).
- Use potassium carbonate to neutralize acidic byproducts .
Q. How can structural characterization of 1-(3-Chlorophenyl)-3-piperidin-4-ylurea be performed to confirm regiochemistry and purity?
Combine spectroscopic and chromatographic methods:
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- In vitro enzyme inhibition : Screen against kinases (e.g., JAK2) or GPCRs (e.g., serotonin receptors) at 1–100 µM .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Solubility : Measure in PBS (pH 7.4) using UV-Vis spectroscopy; expect low solubility (<10 µM), necessitating DMSO vehicles .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?
- Target selection : Prioritize receptors with urea-binding pockets (e.g., 5-HT₆ or TRPV1) based on structural homology .
- Docking software : Use AutoDock Vina or Schrödinger Maestro. Key interactions:
- Hydrogen bonding between urea carbonyl and receptor residues (e.g., Asp106 in 5-HT₆).
- Hydrophobic interactions from the chlorophenyl group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?
- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .
- Metabolic stability : Test liver microsome stability (human/rat) to rule out metabolite interference .
- Batch variability : Compare NMR spectra of different synthetic batches to exclude impurities .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Substituent modification :
- Bioisosteres : Substitute urea with thiourea or cyanoguanidine to modulate hydrogen-bonding capacity .
- Data analysis : Use multivariate regression (e.g., CoMFA) to correlate structural features with activity .
Methodological Recommendations
- Contradictory data : Use orthogonal assays (e.g., SPR for binding affinity alongside functional assays) .
- SAR optimization : Employ parallel synthesis and high-throughput screening to rapidly test derivatives .
- Computational modeling : Validate docking results with free-energy perturbation (FEP) calculations .
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